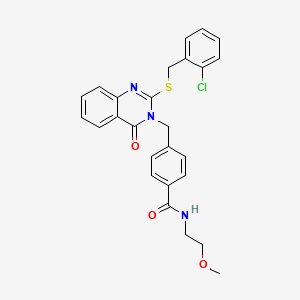
4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C26H24ClN3O3S and its molecular weight is 494.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide belongs to the quinazolinone class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C27H25ClN4O4S, with a molecular weight of 537.03 g/mol. Its structure features a quinazolinone core linked to a thioether and an amide moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H25ClN4O4S |
| Molecular Weight | 537.03 g/mol |
| Purity | Typically 95% |
The biological activity of quinazolinones is often attributed to their ability to interact with various molecular targets. The presence of the thioether and amide linkages in this compound suggests potential interactions with enzymes or receptors involved in key biological pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes, although specific targets remain to be fully elucidated.
Antitumor Activity
Research has indicated that derivatives of quinazolinones, including this compound, exhibit significant antitumor properties. For instance, studies have shown that certain quinazolinone derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
A comparative analysis of similar compounds revealed that:
| Compound | Activity | Reference |
|---|---|---|
| 3-(4-Chlorophenyl)quinazolin-4(3H)-one | Antitumor | |
| 2-(Thiazol-2-yl)quinazolin-4(3H)-one | Antimicrobial | |
| 6-(Isopropoxy)quinazoline | Anti-inflammatory |
Antimicrobial Properties
The quinazolinone structure is also associated with antimicrobial activity. Studies have demonstrated that compounds with this scaffold can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Effects
Quinazolinone derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses. The specific structural features of this compound may enhance its effectiveness in targeting inflammatory pathways .
Case Studies
- Antitumor Efficacy in Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction.
- Microbial Inhibition : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing potent inhibitory effects comparable to standard antibiotics.
- Inflammation Models : In vivo experiments using animal models indicated that treatment with this compound reduced markers of inflammation significantly compared to controls.
Propiedades
IUPAC Name |
4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-15-14-28-24(31)19-12-10-18(11-13-19)16-30-25(32)21-7-3-5-9-23(21)29-26(30)34-17-20-6-2-4-8-22(20)27/h2-13H,14-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTAAWUIFGYDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













